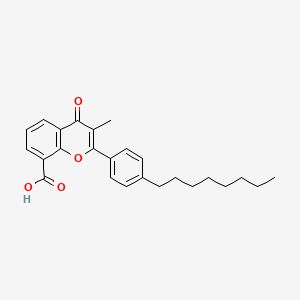
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid is a chemical compound known for its unique structure and properties It belongs to the class of chromenes, which are compounds containing a benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-octylbenzaldehyde with 3-methyl-4-hydroxycoumarin under basic conditions, followed by oxidation to form the desired chromene structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-8-carboxylic acid derivatives: These compounds share a similar chromene structure but differ in their substituents.
Coumarins: A class of compounds with a benzopyranone core, known for their diverse biological activities.
Uniqueness
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chain (octyl group) enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Propriétés
Numéro CAS |
90102-40-2 |
|---|---|
Formule moléculaire |
C25H28O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3-methyl-2-(4-octylphenyl)-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C25H28O4/c1-3-4-5-6-7-8-10-18-13-15-19(16-14-18)23-17(2)22(26)20-11-9-12-21(25(27)28)24(20)29-23/h9,11-16H,3-8,10H2,1-2H3,(H,27,28) |
Clé InChI |
NLLQCAUMYKZNGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



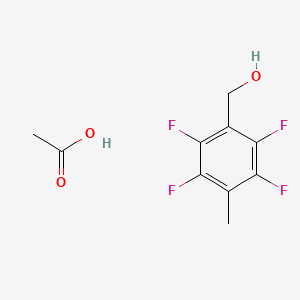
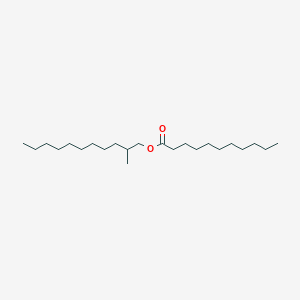
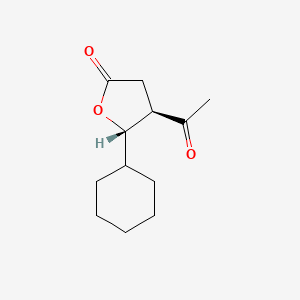
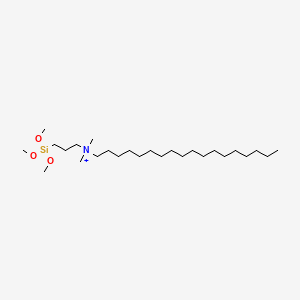




![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
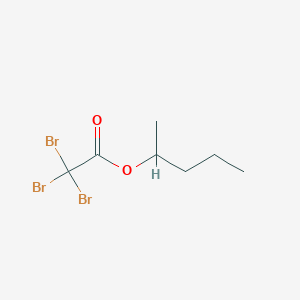

![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
